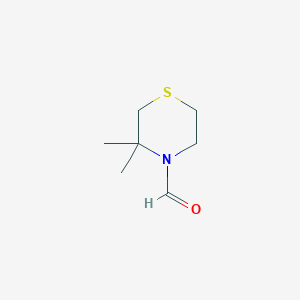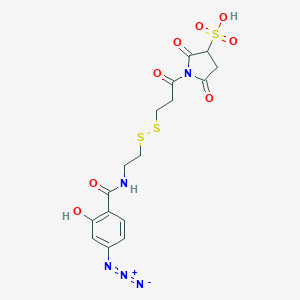
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate (Sulfo-SASD) is a water-soluble crosslinker that is commonly used in biochemical research. This compound is used to covalently link proteins, peptides, and other biomolecules together, enabling researchers to study protein-protein interactions, protein-ligand interactions, and other important biological processes.
Mécanisme D'action
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate works by crosslinking proteins together through the formation of covalent bonds between the reactive NHS ester group and the amino groups on the proteins. The photoactivatable azide group can then be activated using ultraviolet light, which leads to the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby amino acid residues on the proteins, leading to the formation of a covalent bond between the two proteins.
Effets Biochimiques Et Physiologiques
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate can be used to crosslink proteins together in a variety of different biological systems. In addition, Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate has been shown to have relatively low cytotoxicity, making it a useful tool for studying biological processes in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is that it is a water-soluble crosslinker, making it easy to use in a variety of different biological systems. In addition, Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is relatively easy to synthesize and is commercially available from a number of different suppliers. However, one limitation of Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is that it can be difficult to control the extent of crosslinking, which can lead to the formation of unwanted protein aggregates.
Orientations Futures
There are a number of different future directions for the use of Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate in scientific research. One potential application is in the study of protein-protein interactions in living cells, where Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate could be used to identify protein complexes that are formed under different physiological conditions. Another potential application is in the study of protein-ligand interactions, where Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate could be used to identify the binding sites of small molecules on proteins. Finally, Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate could be used in the development of new therapeutics, where it could be used to target specific protein-protein interactions that are involved in disease processes.
Méthodes De Synthèse
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is synthesized by the reaction of N-hydroxysuccinimide (NHS) with 4-azidosalicylamide, followed by reaction with 2-aminoethyl dithioethanol. The resulting product is a water-soluble, heterobifunctional crosslinker that contains a reactive NHS ester group and a photoactivatable azide group.
Applications De Recherche Scientifique
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is widely used in scientific research for a variety of applications. One of the most common uses of this compound is in the study of protein-protein interactions. By crosslinking proteins together using Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate, researchers can gain insight into the structure and function of protein complexes. Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is also used in the study of protein-ligand interactions, where it can be used to identify the binding sites of small molecules on proteins.
Propriétés
Numéro CAS |
103963-69-5 |
|---|---|
Nom du produit |
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate |
Formule moléculaire |
C16H17N5O9S3 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyl]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C16H17N5O8S3/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-31-30-5-3-13(23)21-14(24)8-12(16(21)26)32(27,28)29/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29) |
Clé InChI |
XKQYCEFPFNDDSJ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O |
SMILES canonique |
C1C(C(=O)N(C1=O)C(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O |
Synonymes |
3-SASD sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



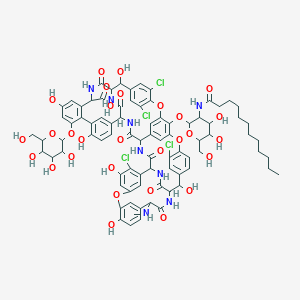
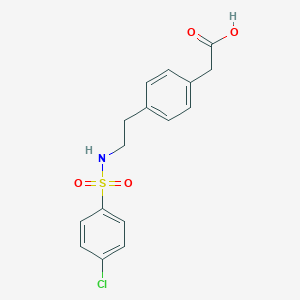
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


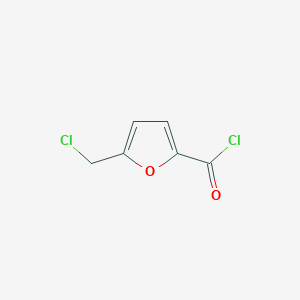
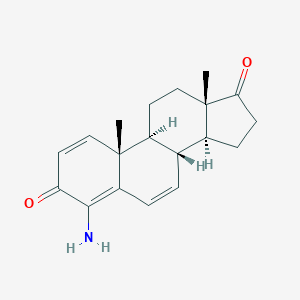

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

